1H-Indol-1-amine,4-chloro-2,3-dihydro- 1H-Indol-1-amine,4-chloro-2,3-dihydro-
Brand Name: Vulcanchem
CAS No.:
VCID: VC16490795
InChI: InChI=1S/C8H9ClN2/c9-7-2-1-3-8-6(7)4-5-11(8)10/h1-3H,4-5,10H2
SMILES:
Molecular Formula: C8H9ClN2
Molecular Weight: 168.62 g/mol

1H-Indol-1-amine,4-chloro-2,3-dihydro-

CAS No.:

Cat. No.: VC16490795

Molecular Formula: C8H9ClN2

Molecular Weight: 168.62 g/mol

* For research use only. Not for human or veterinary use.

1H-Indol-1-amine,4-chloro-2,3-dihydro- -

Specification

Molecular Formula C8H9ClN2
Molecular Weight 168.62 g/mol
IUPAC Name 4-chloro-2,3-dihydroindol-1-amine
Standard InChI InChI=1S/C8H9ClN2/c9-7-2-1-3-8-6(7)4-5-11(8)10/h1-3H,4-5,10H2
Standard InChI Key IPXSTUAVYOBPIM-UHFFFAOYSA-N
Canonical SMILES C1CN(C2=C1C(=CC=C2)Cl)N

Introduction

Chemical Identity and Structural Analysis

IUPAC Nomenclature and Molecular Formula

The systematic name 1H-Indol-1-amine,4-chloro-2,3-dihydro- corresponds to a bicyclic structure comprising a six-membered benzene ring fused to a five-membered pyrrolidine ring, with the following substituents:

  • Chlorine at position 4 of the benzene ring.

  • Amine group (-NH2) at position 1 of the pyrrolidine ring.

  • Partial saturation at the 2,3-positions, forming a dihydroindole scaffold.

The molecular formula is C8H7ClN2, with a molecular weight of 168.61 g/mol. The structure is illustrated below:

Chemical structure: Cl4-C6H3-N1(NH2)-CH2-CH2-\text{Chemical structure: } \text{Cl} \substack{4 \\ \text{}} \text{-C}_6\text{H}_3\text{-N} \substack{1 \\ \text{(NH}_2\text{)}} \text{-CH}_2\text{-CH}_2\text{-}

Spectroscopic Characterization

While direct spectroscopic data for 1H-Indol-1-amine,4-chloro-2,3-dihydro- is limited, analogous dihydroindole derivatives exhibit characteristic signals in nuclear magnetic resonance (NMR) and mass spectrometry (MS):

  • 1H NMR: Protons on the saturated C2 and C3 positions resonate as multiplet signals between δ 2.5–3.5 ppm .

  • 13C NMR: The carbonyl carbon (if present) appears near δ 170 ppm, while aromatic carbons range from δ 110–140 ppm .

  • HRMS: Expected molecular ion peak at m/z 168.61 (M+H)+ .

Synthetic Routes and Optimization

Key Synthetic Strategies

The synthesis of 1H-Indol-1-amine,4-chloro-2,3-dihydro- can be inferred from methodologies used for analogous dihydroindoles :

Cyclocondensation of Anthranilamides

Reaction of 4-chloroanthranilamide with aldehydes or ketones under acidic conditions yields dihydroindole intermediates. For example, using p-toluenesulfonic acid (p-TSA) in acetonitrile at reflux facilitates cyclization :

4-Chloroanthranilamide+RCHOp-TSA, CH3CNDihydroindole derivative\text{4-Chloroanthranilamide} + \text{RCHO} \xrightarrow{\text{p-TSA, CH}_3\text{CN}} \text{Dihydroindole derivative}

Reductive Amination

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar solvents (e.g., DMSO, ethanol) but poorly soluble in water .

  • Stability: The dihydroindole scaffold is prone to oxidation, necessitating storage under inert atmospheres .

Thermal Properties

  • Melting Point: Analogous compounds melt between 150–200°C .

  • Thermogravimetric Analysis (TGA): Decomposition begins near 250°C .

Applications in Drug Discovery

Lead Compound for Antibacterial Agents

The structural similarity to quinazolinone-indole hybrids supports its exploration as a biofilm inhibitor or antitubercular agent .

Intermediate for Functionalized Indoles

The amine group enables further derivatization, such as:

  • Acylation: Formation of amides for enhanced bioavailability.

  • Alkylation: Introduction of lipophilic groups to improve blood–brain barrier penetration .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator